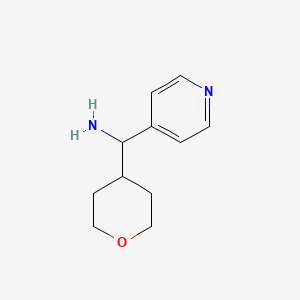
1-(2-(Diethylamino)ethyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(Diethylamino)ethyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde is a complex organic compound with a unique structure that includes a diethylaminoethyl group, a dihydropyridine ring, and a carbaldehyde group
Métodos De Preparación
The synthesis of 1-(2-(Diethylamino)ethyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde involves multiple steps and specific reaction conditions. One common synthetic route includes the reaction of diethylamine with an appropriate aldehyde to form the diethylaminoethyl group. This intermediate is then reacted with a pyridine derivative under controlled conditions to form the final compound. Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
1-(2-(Diethylamino)ethyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The compound can be reduced to form alcohol derivatives using reducing agents like sodium borohydride.
Substitution: The diethylaminoethyl group can be substituted with other functional groups using appropriate reagents. Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(2-(Diethylamino)ethyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 1-(2-(Diethylamino)ethyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The diethylaminoethyl group can interact with specific sites on proteins, altering their function. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar compounds include other diethylaminoethyl derivatives and pyridine-based molecules. Compared to these, 1-(2-(Diethylamino)ethyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Other similar compounds include:
2-(Diethylamino)ethyl methacrylate: Used in polymer chemistry.
N-(2-(N’,N’-Diethylamino)ethyl)perylene-3,4-dicarboximide: Used as a fluorescence probe.
2-(Diethylamino)ethanol: Used in various chemical syntheses.
This compound’s unique structure and properties make it a valuable subject of study in multiple scientific disciplines.
Propiedades
Fórmula molecular |
C12H18N2O2 |
|---|---|
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
1-[2-(diethylamino)ethyl]-2-oxopyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H18N2O2/c1-3-13(4-2)8-9-14-7-5-6-11(10-15)12(14)16/h5-7,10H,3-4,8-9H2,1-2H3 |
Clave InChI |
XSABPTXSXYAZHO-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCN1C=CC=C(C1=O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-Hydroxyphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B12948546.png)




![4-(tert-Butoxycarbonyl)hexahydro-2H-furo[3,2-b]pyrrole-6-carboxylic acid](/img/structure/B12948580.png)
![Methyl 5-(hydroxymethyl)tricyclo[3.3.0.03,7]octane-1-carboxylate](/img/structure/B12948582.png)

![2-[2-(Phosphonooxy)ethoxy]ethyl prop-2-enoate](/img/structure/B12948601.png)




